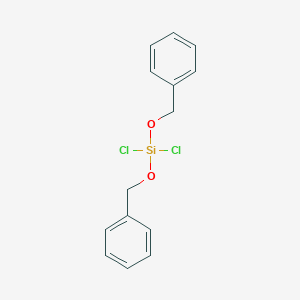

Dibenzyloxydichlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

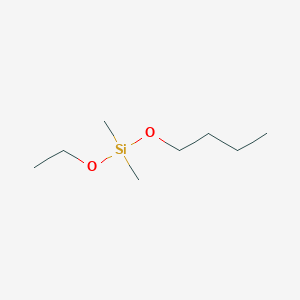

Dibenzyloxydichlorosilane is a chemical compound with the molecular formula C14H14Cl2O2Si and a molar mass of 313.25 . It has a density of 1.22, a melting point of >0°C, a boiling point of 175 °C, and a refractive index of 1.56 .

Physical And Chemical Properties Analysis

Dibenzyloxydichlorosilane has a density of 1.22, a melting point of >0°C, a boiling point of 175 °C, and a refractive index of 1.56 . It also has a flash point of >65°C and a vapor pressure of 0mmHg at 25°C .Scientific Research Applications

Synthesis of Dichlorodigermasilane

“Dibenzyloxydichlorosilane” can be used in the synthesis of a Dichlorodigermasilane . This compound has been shown to work as a bis-germylene building block towards double Si–Cl activation . The resulting dichlorosilane has the >Ge (Cl)–SiCl 2 –Ge (Cl)< moiety in its 1,3-digerma-2-sila-cyclopent-4-ene skeleton .

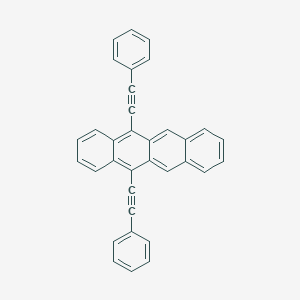

Creation of π-Extended Benzosilole Derivatives

“Dibenzyloxydichlorosilane” can be used in the synthesis of π-extended benzosilole derivatives . These compounds have found many potential applications in the development of novel electronic materials such as OLEDs, semiconductors, and solar cells . Dibenzosiloles (9-silafluorenes) possess unique photophysical and electronic properties such as high electron-transporting performances which could also be used in promising photovoltaic organic materials .

Development of Advanced Catalysis

Silica-based nanoparticles, which can be synthesized using “Dibenzyloxydichlorosilane”, have been used in advanced catalysis . The surface modification step in the synthesis process plays a crucial role in determining the various properties of the silica surface .

Drug-Delivery Applications

Silica-based nanoparticles, synthesized using “Dibenzyloxydichlorosilane”, have also been used in drug-delivery applications . The surface modification of these nanoparticles can significantly impact their effectiveness in drug delivery .

Safety and Hazards

Dibenzyloxydichlorosilane is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, wearing protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Dibenzyloxydichlorosilane is a chemical compound used primarily as a chemical intermediate Instead, it is likely used in the synthesis of other compounds, where it reacts with specific reagents to form the desired products .

Mode of Action

As a chemical intermediate, its primary role is likely in the formation of other compounds rather than interacting with biological targets .

Biochemical Pathways

This is likely due to its role as a chemical intermediate rather than a biologically active compound .

Result of Action

Dibenzyloxydichlorosilane is known to cause severe skin burns and eye damage, and may cause respiratory irritation when inhaled . These effects are likely due to its chemical properties rather than any specific interaction with biological targets .

Action Environment

The action of Dibenzyloxydichlorosilane is likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect its reactivity and stability, which in turn can influence its effectiveness as a chemical intermediate .

properties

IUPAC Name |

dichloro-bis(phenylmethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWSBNXBRAPNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550876 |

Source

|

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyloxydichlorosilane | |

CAS RN |

18414-52-3 |

Source

|

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)

![Spiro[5.5]undecane](/img/structure/B92164.png)